molecular formula C19H18N4O2 B7752765 5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7752765
M. Wt: 334.4 g/mol
InChI Key: SAPQVSSGMMBGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 4-methoxyphenyl and 6-methyl-1H-benzimidazol-2-yl groups can be done through nucleophilic substitution or coupling reactions.

    Amination: The amino group can be introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions can modify the benzimidazole or pyrrolone rings.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: It may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in developing new medications due to its unique structure.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, affecting cellular pathways, and altering biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-methoxyphenyl)-2H-pyrrol-3-one: Lacks the benzimidazole group.

    4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the amino and methoxyphenyl groups.

Uniqueness

The presence of both the benzimidazole and methoxyphenyl groups, along with the amino substitution, makes 5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one unique in its potential reactivity and applications.

Properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-3-8-14-15(9-11)22-19(21-14)17-16(24)10-23(18(17)20)12-4-6-13(25-2)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPQVSSGMMBGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.